

Application Notes and Protocols for UNC-2170 Maleate in High-Throughput Screening

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 is a fragment-like small molecule inhibitor that targets the p53-binding protein 1 (53BP1), a critical component of the DNA damage response (DDR) pathway.^{[1][2][3]} Specifically, it binds to the tandem tudor domain of 53BP1, thereby preventing its interaction with histone H4 dimethylated on lysine 20 (H4K20me2), a key event in the recruitment of 53BP1 to sites of double-strand DNA breaks.^{[3][4]} Although modest in potency, UNC-2170 serves as a valuable tool compound for studying 53BP1 function and as a foundational scaffold for the development of more potent inhibitors through high-throughput screening (HTS) campaigns.^{[3][5]} These application notes provide an overview of UNC-2170's biochemical properties and detailed protocols for its use in relevant HTS assays.

Biochemical and Cellular Activity of UNC-2170

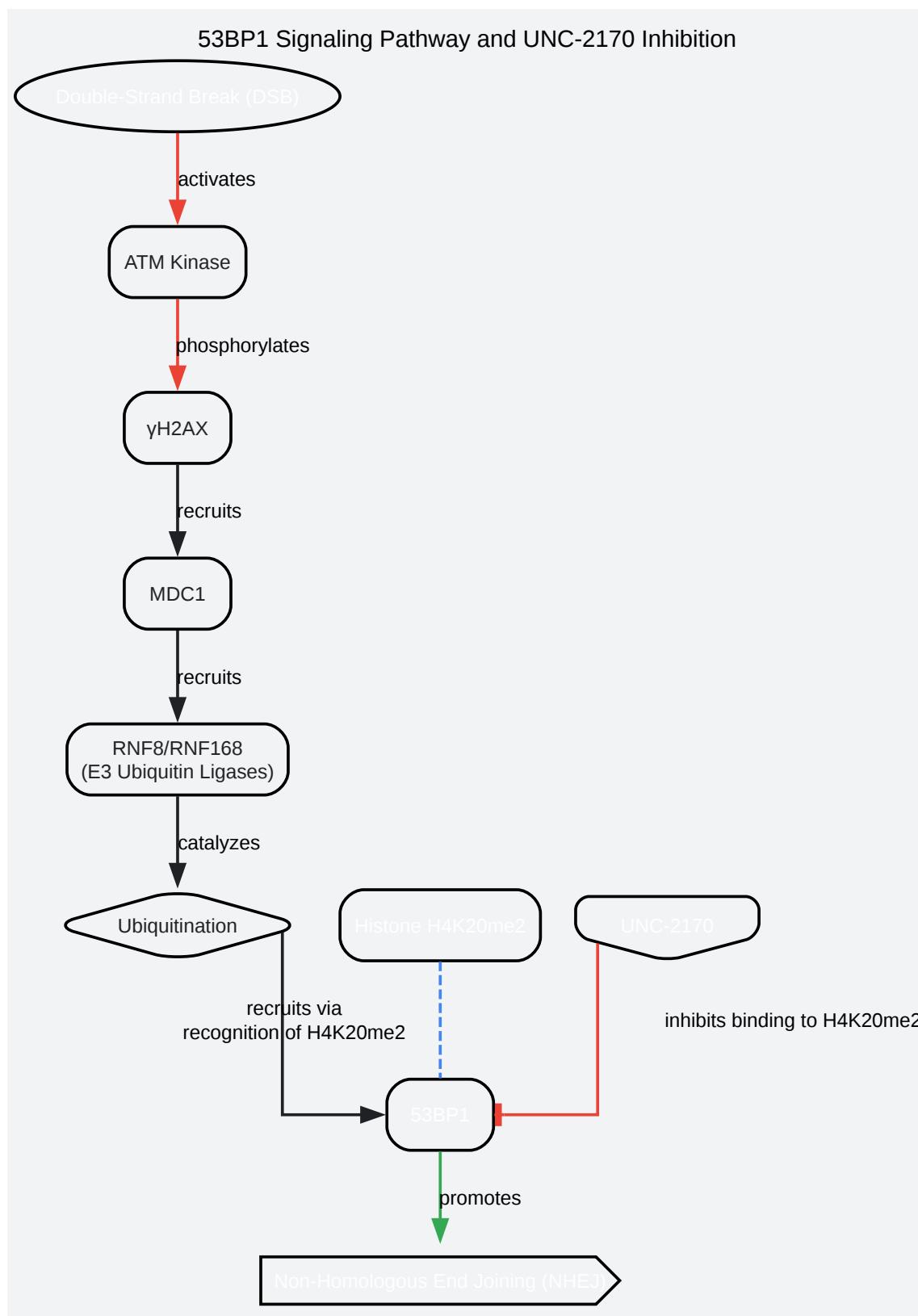
UNC-2170 acts as a competitive antagonist of the 53BP1 tandem tudor domain.^{[1][3]} Its binding affinity and inhibitory concentrations have been characterized using various biophysical and biochemical assays. The compound exhibits good selectivity for 53BP1 over other methyl-lysine binding proteins.^{[2][3][6][7][8]}

Table 1: Quantitative Data for UNC-2170

Parameter	Value	Assay Method	Reference
Binding Affinity (Kd)	22 ± 2.5 µM	Isothermal Titration Calorimetry (ITC)	[1] [2]
IC50	29 ± 7.4 µM	AlphaScreen	[2] [3]
Selectivity	> 17-fold	AlphaScreen against a panel of 9 other methyl-lysine reader proteins	[2] [3]
Cellular Activity	Inhibition of Class Switch Recombination (CSR) at 30-100 µM	Cellular Assay	[2] [3]

Signaling Pathway

The following diagram illustrates the role of 53BP1 in the DNA damage response pathway and the mechanism of inhibition by UNC-2170.



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Caption: 53BP1 pathway and UNC-2170 inhibition.

Experimental Protocols for High-Throughput Screening

UNC-2170 and its analogs can be screened using various HTS-compatible assays. Below are protocols for AlphaScreen and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which are commonly used to identify and characterize inhibitors of protein-protein interactions.

AlphaScreen Assay for 53BP1-Histone Peptide Interaction

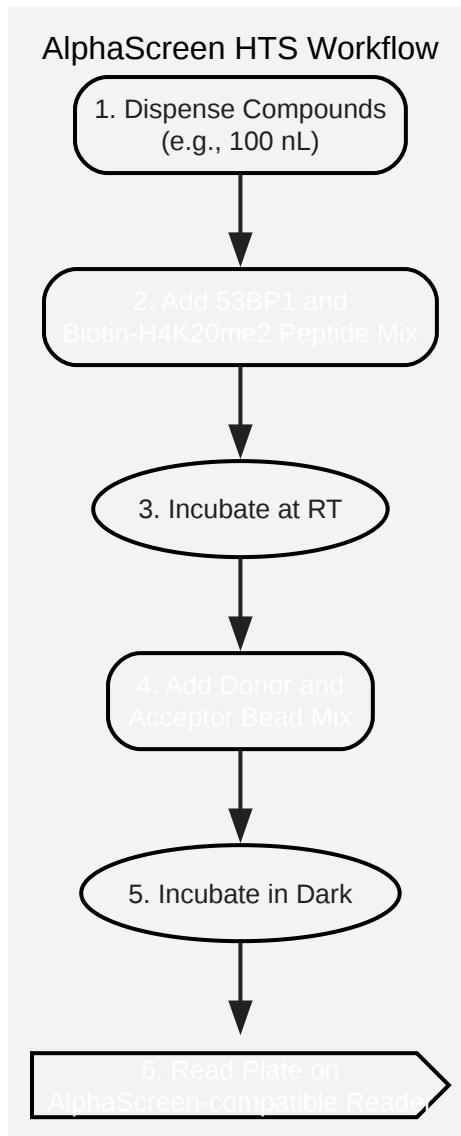
This protocol is adapted from the methods used in the discovery of UNC-2170.[\[3\]](#)

Objective: To measure the inhibitory effect of compounds on the interaction between the 53BP1 tandem tudor domain and a biotinylated histone H4K20me2 peptide.

Materials:

- Recombinant 53BP1 tandem tudor domain (GST-tagged)
- Biotinylated H4K20me2 peptide
- Streptavidin-coated Donor beads (PerkinElmer)
- Glutathione-coated Acceptor beads (PerkinElmer)
- Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20
- 384-well, low-volume, white microplates (e.g., Corning 3826)
- **UNC-2170 maleate** (as a control inhibitor)
- Compound library plates

Workflow Diagram:



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Caption: Workflow for an AlphaScreen-based HTS assay.

Procedure:

- Compound Plating: Using an acoustic liquid handler or pin tool, dispense 100 nL of test compounds, UNC-2170 controls, and DMSO (vehicle control) into the 384-well assay plates.
- Reagent Preparation: Prepare a mix of GST-53BP1 and biotin-H4K20me2 peptide in assay buffer. The final concentrations should be optimized but can start at ~25 nM for each.
- Reagent Addition: Add 5 µL of the protein/peptide mix to each well of the assay plate.

- Incubation: Centrifuge the plates briefly and incubate for 30 minutes at room temperature to allow compound binding.
- Bead Preparation: Prepare a mix of Streptavidin-Donor and Glutathione-Acceptor beads in assay buffer. Final concentrations are typically 20 µg/mL. This step should be done under low light conditions.
- Bead Addition: Add 5 µL of the bead mixture to each well.
- Final Incubation: Seal the plates and incubate for 60 minutes at room temperature in the dark.
- Data Acquisition: Read the plates on an AlphaScreen-compatible plate reader (e.g., EnVision or PHERAstar).

Data Analysis:

- Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a no-protein/peptide control (100% inhibition).
- Fit the dose-response data using a four-parameter logistic equation to determine the IC₅₀ values.

TR-FRET Assay for Target Engagement

This protocol is based on assays developed for next-generation 53BP1 inhibitors.[\[9\]](#)

Objective: To measure the displacement of a fluorescently labeled tracer from the 53BP1 tandem tudor domain by a test compound.

Materials:

- His-tagged 53BP1 tandem tudor domain
- Fluorescently labeled tracer peptide (e.g., a derivative of H4K20me2)
- Europium-labeled anti-His antibody (Donor)

- Alexa Fluor 647-labeled streptavidin (Acceptor, if using a biotinylated tracer)
- TR-FRET Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100
- 384-well, low-volume, black microplates
- **UNC-2170 maleate** (as a control inhibitor)
- Compound library plates

Procedure:

- Compound Plating: Dispense 100 nL of compounds and controls into the 384-well assay plates.
- Reagent Mix Preparation: Prepare a master mix containing the His-53BP1 protein, fluorescent tracer, and TR-FRET reagents (Eu-anti-His and Streptavidin-AF647) in TR-FRET assay buffer. Optimal concentrations of each component must be determined empirically.
- Reagent Addition: Using a multi-drop dispenser, add 10 µL of the reagent mixture to each well.
- Incubation: Seal the plates, centrifuge briefly, and incubate at room temperature for 1-2 hours, protected from light.
- Data Acquisition: Read the plates on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at ~340 nm.

Data Analysis:

- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
- Determine percent inhibition based on the TR-FRET ratio of the DMSO and no-protein controls.
- Generate dose-response curves and calculate IC50 values as described for the AlphaScreen assay.

Compound Handling and Storage

Solubility and Stock Solution Preparation:

- UNC-2170 hydrochloride can be reconstituted in DMSO to prepare a high-concentration stock solution (e.g., 15 mM).[1]
- UNC-2170 maleate** is also soluble in DMSO and DMF (e.g., 30 mg/mL).[10]
- For in vivo studies, specific formulations using solvents like PEG300, Tween-80, and saline have been described.[2][11]

Storage:

- Store the lyophilized powder at -20°C, desiccated, for up to 24 months.[1]
- Once in solution (e.g., in DMSO), store at -20°C and use within 3 months to avoid loss of potency.[1] It is recommended to aliquot the stock solution to prevent multiple freeze-thaw cycles.[1]

Conclusion

UNC-2170 maleate is a foundational tool for investigating the biological functions of 53BP1. While its potency is modest, it provides a validated starting point for HTS campaigns aimed at discovering more effective inhibitors of this key DNA damage response protein. The AlphaScreen and TR-FRET protocols detailed here represent robust and scalable methods for screening large compound libraries and for the detailed characterization of promising hits.

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- To cite this document: BenchChem. [Application Notes and Protocols for UNC-2170 Maleate in High-Throughput Screening]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10765200#unc-2170-maleate-in-high-throughput-screening\]](https://www.benchchem.com/product/b10765200#unc-2170-maleate-in-high-throughput-screening)

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